![molecular formula C17H11ClN4O B057639 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine CAS No. 477845-12-8](/img/structure/B57639.png)
4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine
描述
Synthesis Analysis
The synthesis of related pyrimidin-2-amine derivatives involves several steps, including cyclization, chlorination, and amination reactions. A notable method for synthesizing similar compounds includes reacting substituted cyanopyridine derivatives with formamide and dimethyl formamide under reflux conditions, followed by characterization through IR, NMR, and mass spectral data (Maheswaran et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of pyrimidin-2-amines reveals critical insights into their crystalline form and hydrogen bonding patterns. For instance, derivatives of pyrimidin-2-amine have been shown to form colorless needle-shaped crystals in the triclinic system, exhibiting intricate hydrogen bonding and supramolecular networking (Murugavel et al., 2015).
Chemical Reactions and Properties
Chemical reactions of pyrimidin-2-amines include cyclization and amination, crucial for their biological activity. These compounds participate in various hydrogen bonding interactions, contributing to their chemical properties and potential as antibacterial agents (Murugavel et al., 2015).
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding patterns, play a significant role in the compound's stability and bioactivity. The detailed crystallographic analysis and density functional theory (DFT) calculations provide insights into their stability, charge distribution, and molecular interactions (Murugavel et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrimidin-2-amines are influenced by their molecular structure, exhibiting a range of biological activities. For example, their ability to form supramolecular networks through hydrogen bonding contributes to their antibacterial efficacy (Murugavel et al., 2015).
科学研究应用
Synthesis and Chemical Reactions
The compound is involved in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of benzimidazole derivatives, demonstrating the versatility of pyrimidin-2-amine derivatives in heterocyclic chemistry. These reactions typically involve the formation of new carbon-nitrogen bonds, showcasing the compound's reactivity and potential as a precursor for more complex molecules (Fikry et al., 2015).
Biological Activities
Significant research has focused on the antiproliferative and antimicrobial activities of pyrimidin-2-amine derivatives. For instance, studies have shown that certain derivatives exhibit antiproliferative effects against human breast cancer cell lines, indicating their potential in cancer research (Atapour-Mashhad et al., 2017). Additionally, these compounds have been evaluated for their antimicrobial potential, showing effectiveness against various bacterial and fungal pathogens, which highlights their potential in developing new antimicrobial agents (El-Gazzar et al., 2008).
Antifungal and Anticancer Properties
Some derivatives of the compound have been synthesized and tested for their antifungal and anticancer properties. This includes research on novel pyrazole derivatives, which have shown promising results as antimicrobial and anticancer agents, further underscoring the compound's utility in medicinal chemistry (Hafez et al., 2016).
Corrosion Inhibition
Interestingly, derivatives of this compound have also been studied for their corrosion inhibition properties, particularly for mild steel in acidic solutions. This research indicates the potential industrial applications of these compounds beyond their biological activities (Ashassi-Sorkhabi et al., 2005).
属性
IUPAC Name |
4-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-12-4-1-10(2-5-12)16-13-9-11(3-6-15(13)22-23-16)14-7-8-20-17(19)21-14/h1-9H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVFETGXIRKVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377550 | |
| Record name | PIM-1 INHIBITOR 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine | |
CAS RN |
477845-12-8 | |
| Record name | PIM-1 inhibitor 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477845128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIM-1 INHIBITOR 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIM-1 INHIBITOR 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8ZMA6BSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




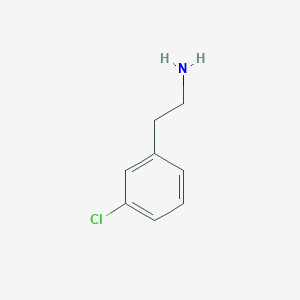
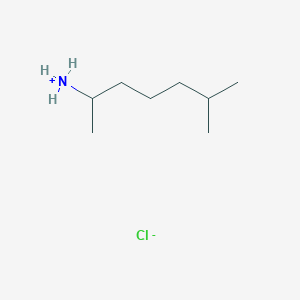
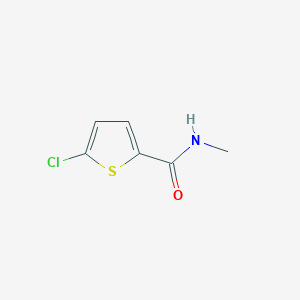
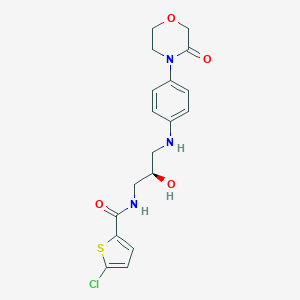
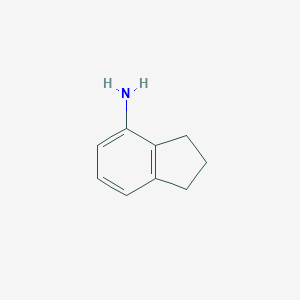
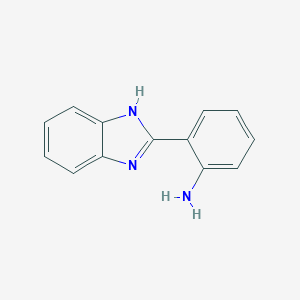
![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)
![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)
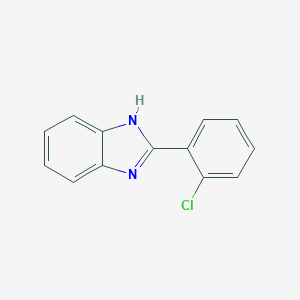
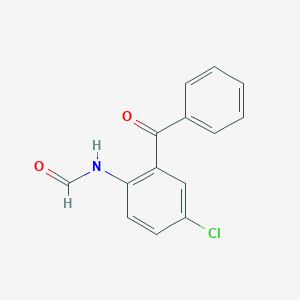


![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)